molecular formula C6H8N4O2 B12999342 Methyl 6-hydrazinylpyridazine-3-carboxylate

Methyl 6-hydrazinylpyridazine-3-carboxylate

Cat. No.: B12999342
M. Wt: 168.15 g/mol
InChI Key: UVYGRBCAWQVSSN-UHFFFAOYSA-N
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Description

Methyl 6-hydrazinylpyridazine-3-carboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a pyridazine derivative, characterized by the presence of a hydrazinyl group at the 6th position and a carboxylate ester group at the 3rd position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydrazinylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

  • Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
  • 3-Pyrazolyl-6-hydrazinylpyridazine derivatives
  • Indole derivatives

Comparison: this compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 6-hydrazinylpyridazine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : Approximately 241.075 g/mol
  • Functional Groups : Contains a pyridazine ring and a hydrazinyl group, which are critical for its biological reactivity.

The presence of the hydrazinyl moiety is particularly noteworthy, as compounds containing this group have been associated with various biological activities, including anticancer effects.

Antitumor Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of enzymes critical for cancer cell proliferation, similar to other hydrazine-containing compounds.

Cell Line IC₅₀ (µM) Effect
A549 (Lung cancer)4-17Significant growth inhibition
MCF-7 (Breast cancer)6.7High antiproliferative activity
HepG2 (Liver cancer)Not specifiedPotential cytotoxicity observed

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Compounds with hydrazine groups often inhibit enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Cell Cycle Arrest : Studies indicate that such compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity. The compound's ability to inhibit cancer cell growth was attributed to its structural properties that facilitate interaction with key cellular targets .
  • Comparative Analysis with Other Hydrazones :
    • A review highlighted the diverse biological activities of hydrazones, including antibacterial and anticancer properties. This compound shares structural similarities with other effective hydrazone derivatives, which have shown promising results in preclinical studies .
  • Potential for Drug Development :
    • The unique structural characteristics of this compound position it as a lead compound for the development of new anticancer agents. Researchers are exploring modifications to enhance its efficacy and selectivity against tumor cells while minimizing toxicity .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 6-hydrazinylpyridazine-3-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5(8-7)10-9-4/h2-3H,7H2,1H3,(H,8,10)

InChI Key

UVYGRBCAWQVSSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NN

Origin of Product

United States

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